REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([C:8](O)=[O:9])[N:4]=[CH:3]1.[OH-].[K+].C=O>>[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([CH2:8][OH:9])[N:4]=[CH:3]1 |f:1.2|
|
Name
|
|
Quantity
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1.4 g
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Type
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reactant
|
Smiles
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CN1C=NC(=C1C)C(=O)O
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Name
|
|
Quantity
|
1.12 g
|
Type
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reactant
|
Smiles
|
[OH-].[K+]
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Name
|
|
Quantity
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3 mL
|
Type
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reactant
|
Smiles
|
C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was heated at 80°-90° C. for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
|
After completion of the reaction
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Type
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EXTRACTION
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Details
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the residue was extracted with isopropanol (40 ml)
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Type
|
EXTRACTION
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Details
|
The isopropanol extract
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Type
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CONCENTRATION
|
Details
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was concentrated
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Type
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CUSTOM
|
Details
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to give a crude product
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Type
|
CUSTOM
|
Details
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The crude solid was recrystallized from acetone
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Type
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FILTRATION
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Details
|
filtered
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Name
|
|
Type
|
product
|
Smiles
|
CN1C=NC(=C1C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |